molecular formula C10H9NO3 B058496 7-Nitro-2-tetralone CAS No. 122520-12-1

7-Nitro-2-tetralone

Cat. No. B058496
M. Wt: 191.18 g/mol
InChI Key: BIZFHQDZRNKNAU-UHFFFAOYSA-N
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Patent
US06784183B2

Procedure details

At 0° C., 100 g of 2-tetralone are dissolved in 460 ml of pure sulphuric acid and 84.6 g of potassium nitrate in powder form are added in small portions. The mixture is then poured onto ice and extracted using dichloromethane. Following evaporation of the solvent, the residue is purified by chromatography on silica gel using as eluant a 90/10 cyclohexane/tetrahydrofuran mixture.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
460 mL
Type
solvent
Reaction Step One
Name
potassium nitrate
Quantity
84.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][C:2]1=[O:11].[N+:12]([O-])([O-:14])=[O:13].[K+]>S(=O)(=O)(O)O>[N+:12]([C:8]1[CH:9]=[C:10]2[C:5]([CH2:4][CH2:3][C:2](=[O:11])[CH2:1]2)=[CH:6][CH:7]=1)([O-:14])=[O:13] |f:1.2|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C1C(CCC2=CC=CC=C12)=O
Name
Quantity
460 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
potassium nitrate
Quantity
84.6 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The mixture is then poured onto ice
EXTRACTION
Type
EXTRACTION
Details
extracted
CUSTOM
Type
CUSTOM
Details
evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
the residue is purified by chromatography on silica gel using as eluant a 90/10 cyclohexane/tetrahydrofuran mixture

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C1=CC=C2CCC(CC2=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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